molecular formula C7H6BrN3 B1441427 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1032943-41-1

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1441427
M. Wt: 212.05 g/mol
InChI Key: JKJHQTNGESACSE-UHFFFAOYSA-N
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Description

“4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine” is a chemical compound with the CAS number 1032943-41-1 . It is also known by its empirical formula, C6H4BrN3 .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are similar to the compound , has been extensively studied . The synthetic strategies and approaches are systematized according to the method used to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .


Chemical Reactions Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Scientific Research Applications

Synthesis of New Polyheterocyclic Ring Systems

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine derivatives have been used as precursors for constructing new polyheterocyclic ring systems. These derivatives were used to synthesize pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex structures. The synthesized compounds were characterized by IR and 1H NMR techniques and evaluated for their in vitro antibacterial properties (Abdel‐Latif et al., 2019).

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, a group including 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine, have diverse biomedical applications. Over 300,000 such compounds have been described, featuring various substituents and used for multiple biomedical purposes (Donaire-Arias et al., 2022).

Molecular Structures and Bonding

Studies have explored the molecular structures and bonding characteristics of related compounds, such as 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine. These studies provide insights into the conformation, hydrogen bonding, and molecular aggregation of these compounds (Quiroga et al., 2010).

Time-Resolved Fluorescence Immunoassay

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine derivatives have been used in the preparation of new bifunctional chelate intermediates for time-resolved fluorescence immunoassays. This illustrates the compound's utility in bioanalytical applications (Pang Li-hua, 2009).

Photoinduced Proton Transfer Studies

These compounds have been studied for their unique photochemical properties, such as excited-state intramolecular proton transfer (ESIPT) and solvent-assisted double-proton transfer in hydrogen-bonded complexes (Vetokhina et al., 2012).

Ultrasound-Promoted Synthesis

The compound has been utilized in the ultrasound-promoted regioselective synthesis of fused polycyclic derivatives, demonstrating its role in innovative synthetic methodologies (Nikpassand et al., 2010).

Antibacterial and Antitumor Evaluation

Some pyrazolo[3,4-b]pyridine derivatives, including 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine, have been synthesized and evaluated for their antibacterial and antitumor properties. These studies are crucial for the development of new medicinal compounds (Hamama et al., 2012).

Crystal Structure Analysis

Research on crystal structures of related compounds has provided valuable insights into the molecular arrangement and potential applications of these compounds in material science and molecular engineering (Li et al., 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

properties

IUPAC Name

4-bromo-1-methylpyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-7-4-9-3-6(8)5(7)2-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJHQTNGESACSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=CC(=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727297
Record name 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

CAS RN

1032943-41-1
Record name 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
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Synthesis routes and methods I

Procedure details

In analogy to GP 2, 5.34 g of N-[1-(3,5-Dibromo-pyridin-4-yl)-meth-(E)-ylidene]-N′-methyl-hydrazine (Intermediate 1.1, 18.23 mmol, 1 eq) were dissolved in 163 mL dry THF, treated at rt with 994 mg 50-60% sodium hydride (22.78 mmol, 1.2 eq) and subsequently refluxed for 90 min. The reaction mixture was quenched with water, extracted with ethyl acetate, the combined organic layers dried and concentrated in vacuo. The precipitate was filtered and subsequently triturated with diisopropylether to yield 1.71 g of the desired product. Flash column chromatography of the mother liquor provided a second batch of the analytically pure product.
Quantity
5.34 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
Quantity
163 mL
Type
solvent
Reaction Step One
Quantity
994 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium hydride (60% in mineral oil, 0.524 g, 13.1 mmol) was added to a solution of C7 (3.20 g, 10.9 mmol) in tetrahydrofuran (20 mL), and the reaction mixture was heated at reflux for 1.5 hours, then allowed to sit at room temperature for 90 hours. Additional sodium hydride (1 equivalent) was added, and the reaction mixture was heated at reflux for 3 hours. After cooling to room temperature, the mixture was quenched with water, diluted with saturated aqueous sodium chloride solution, and extracted with ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 100% ethyl acetate in heptane) afforded the product as a solid. Yield: 1.51 g, 7.12 mmol, 65%. 1H NMR (400 MHz, CDCl3) δ 8.87 (s, 1H), 8.38 (s, 1H), 8.03 (s, 1H), 4.19 (s, 3H).
Quantity
0.524 g
Type
reactant
Reaction Step One
Name
C7
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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